molecular formula C10H22N2O B2508424 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine CAS No. 416887-42-8

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine

Cat. No.: B2508424
CAS No.: 416887-42-8
M. Wt: 186.299
InChI Key: GQQFGTMIAXRKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.299. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Amidation

Research conducted by Milosevic et al. (2015) explored the microwave-assisted treatment of various compounds with primary aliphatic amines, including piperidine derivatives. This method produced carboxamides in good yields, suggesting potential applications in synthesizing complex organic compounds (Milosevic et al., 2015).

Aminolysis of Esters

Takahashi et al. (1973) investigated the aminolysis of various esters with secondary amines like piperidine. The study provided insights into the mechanisms of these reactions and their potential applications in organic synthesis (Takahashi et al., 1973).

Synthesis of α-(Aminomethylene) Derivatives

Hamamichi and Miyasaka (1990) synthesized α-(aminomethylene) derivatives using amines including piperidine. This synthesis is crucial for developing compounds with potential applications in medicinal chemistry (Hamamichi & Miyasaka, 1990).

Chemistries of Trifunctional Amines

A study by Wu et al. (2004) on the mechanisms of Michael addition polymerizations with diacrylates involved trifunctional amines like 4-(aminomethyl)piperidine. This research has implications in polymer chemistry and material science (Wu et al., 2004).

Alkylation Reactions

Deberly et al. (1975) studied the alkylation reactions of piperidine derivatives. These reactions are important in the field of organic synthesis, particularly in the development of new compounds (Deberly et al., 1975).

Ruthenium-catalyzed Hydroamination

Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary amines including piperidine. This study has significant implications in catalysis and synthetic organic chemistry (Utsunomiya & Hartwig, 2003).

Acid-Mediated Amido Cyclization

Ramakrishna et al. (2016) explored the acid-mediated amido cyclization in synthesizing 2-(4-Methoxyphenyl)-3,4-(dihydroxy)piperidines. This synthesis technique is valuable in medicinal chemistry for creating complex molecules (Ramakrishna et al., 2016).

Safety and Hazards

“1-ethyl-N-(2-methoxyethyl)piperidin-4-amine” is classified as a dangerous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

1-ethyl-N-(2-methoxyethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-3-12-7-4-10(5-8-12)11-6-9-13-2/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQFGTMIAXRKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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